molecular formula C20H36O6 B13408115 1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate CAS No. 135585-34-1

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate

Cat. No.: B13408115
CAS No.: 135585-34-1
M. Wt: 372.5 g/mol
InChI Key: CRNMCVUAFQSNJS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dihydroxypropyl group, a dodecyl chain, and a methylidenebutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with dodecyl alcohol, followed by the introduction of the dihydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activities, alter membrane properties, and influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydroxypropyl) 4-dodecyl butanedioate: Similar structure but lacks the methylidene group.

    1-(2,3-Dihydroxypropyl) 4-dodecyl succinate: Another related compound with a succinate moiety instead of butanedioate.

Uniqueness

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylidene group enhances its potential for participating in diverse chemical reactions and interacting with biological targets.

Properties

CAS No.

135585-34-1

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

1-O-(2,3-dihydroxypropyl) 4-O-dodecyl 2-methylidenebutanedioate

InChI

InChI=1S/C20H36O6/c1-3-4-5-6-7-8-9-10-11-12-13-25-19(23)14-17(2)20(24)26-16-18(22)15-21/h18,21-22H,2-16H2,1H3

InChI Key

CRNMCVUAFQSNJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O

Related CAS

135585-35-2

Origin of Product

United States

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